REACTION_SMILES
|
[CH2:29]([Cl:30])[Cl:31].[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([C:7]([O:8][OH:10])=[O:9])[cH:11]1.[F:12][C:13]([S:14][c:15]1[c:16](-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18][cH:19][cH:20]1)([F:27])[F:28]>>[O:9]=[S:14]([C:13]([F:12])([F:27])[F:28])[c:15]1[c:16](-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18][cH:19][cH:20]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OO)c1cccc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)Sc1ccccc1-c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(c1ccccc1-c1ccccc1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |